![molecular formula C17H27NO3 B13310295 2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
2-[(1-Adamantylcarbonyl)amino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid typically involves the reaction of adamantyl carbonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[(1-Adamantylcarbonyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(1-Adamantylcarbonyl)amino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
2-[(1-Adamantylcarbonyl)amino]hexanoic acid can be compared with other similar compounds, such as:
- 2-[(1-Adamantylcarbonyl)amino]pentanoic acid
- 2-[(1-Adamantylcarbonyl)amino]butanoic acid
These compounds share the adamantyl group but differ in the length of the carbon chain, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific carbon chain length, which provides a balance between hydrophobicity and reactivity .
Propiedades
Fórmula molecular |
C17H27NO3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-(adamantane-1-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C17H27NO3/c1-2-3-4-14(15(19)20)18-16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
XKRXUCXHOLPCGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


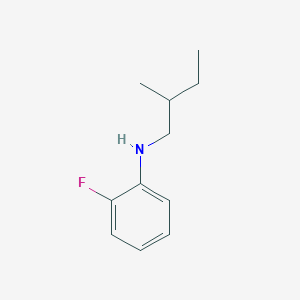
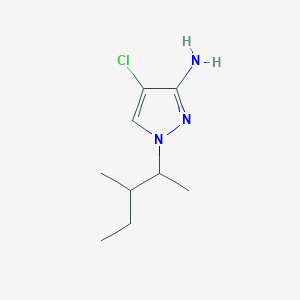
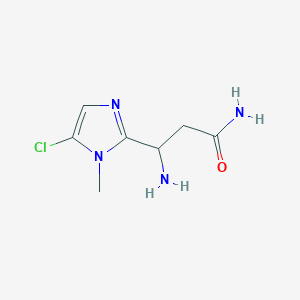
![4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol](/img/structure/B13310229.png)
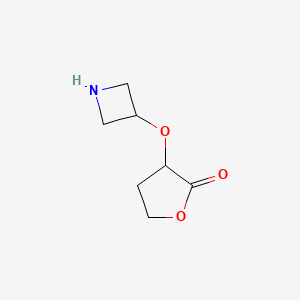
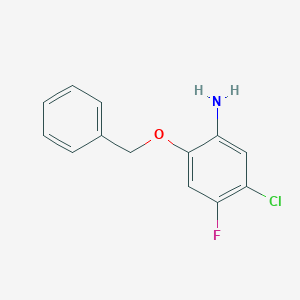
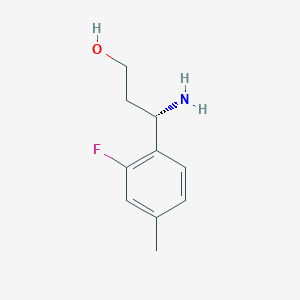
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
amine](/img/structure/B13310246.png)
![7-Bromo-2-propylimidazo[1,2-a]pyridine](/img/structure/B13310255.png)

![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
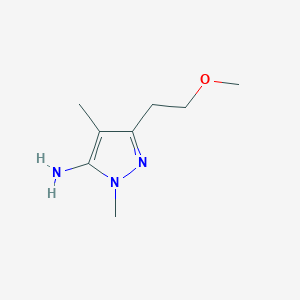
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)
